N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide
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Overview
Description
N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidine core. One common method involves the reaction of 2-aminothiophene with cyanoacetic acid, followed by cyclization and subsequent functionalization to introduce the benzamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of d-dopachrome tautomerase, an enzyme involved in cancer cell proliferation. This inhibition leads to the suppression of cell growth and induction of cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents and selective inhibitors of cancer cell growth
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs have been synthesized and tested for their anticancer properties, showing significant inhibition of cancer cell proliferation.
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11N3O3S/c1-8-2-4-9(5-3-8)12(18)16-17-13(19)11-10(6-7-21-11)15-14(17)20/h2-7H,1H3,(H,15,20)(H,16,18) |
InChI Key |
ZVHQTKNHUUENRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C=CS3)NC2=O |
Origin of Product |
United States |
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